

t-Boc-Aminooxy-PEG12-acid structure and chemical formula

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Compound of Interest

Compound Name: t-Boc-Aminooxy-PEG12-acid

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In-Depth Technical Guide: t-Boc-Aminooxy-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of **t-Boc-Aminooxy-PEG12-acid**, a heterobifunctional linker widely utilized in bioconjugation and drug development.

Core Structure and Chemical Identity

t-Boc-Aminooxy-PEG12-acid is a polyethylene glycol (PEG) derivative characterized by a discrete PEG length of 12 ethylene glycol units. This linker possesses two distinct functional groups at its termini: a tert-butoxycarbonyl (Boc) protected aminooxy group and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]

The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[1][2] The Boc-protected aminooxy group, on the other hand, can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing aldehyde or ketone moieties to form a stable oxime linkage.[3][4][5]



Chemical Formula: C₃₂H₆₃NO₁₇[1][6][7]

Molecular Structure: The structure consists of a t-Boc protecting group, an aminooxy functional group, a PEG chain of 12 repeating ethylene glycol units, and a terminal carboxylic acid.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for **t-Boc-Aminooxy-PEG12-acid**, compiled from various suppliers.

Property	Value	Source(s)
Molecular Weight	733.9 g/mol	[1][6][8]
Exact Mass	733.4100 g/mol	[7]
Chemical Formula	C32H63NO17	[1][6][7]
Purity	≥95% - 98%	[1][6]
CAS Number	187848-68-6	[1][6]
Solubility	Water, Dichloromethane (DCM)	[6]
Storage	-20°C	[1][6]

Experimental Protocols

The utility of **t-Boc-Aminooxy-PEG12-acid** lies in its ability to sequentially link two different molecules. Below are detailed methodologies for the key reactions.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of **t-Boc-Aminooxy-PEG12-acid** to a molecule containing a primary amine (e.g., a protein, peptide, or aminefunctionalized surface).

Materials:



- t-Boc-Aminooxy-PEG12-acid
- Amine-containing molecule of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
- Reaction Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Dissolution: Dissolve t-Boc-Aminooxy-PEG12-acid in the reaction solvent.
- · Activation of Carboxylic Acid:
 - Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) to the solution of t-Boc-Aminooxy-PEG12-acid.
 - Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.
- Conjugation to Amine:
 - o Dissolve the amine-containing molecule in the coupling buffer.
 - Add the activated t-Boc-Aminooxy-PEG12-NHS ester solution to the amine-containing solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.



- Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.
- Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography or dialysis) to remove unreacted reagents.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the reactive aminoxy functionality.

Materials:

- · Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

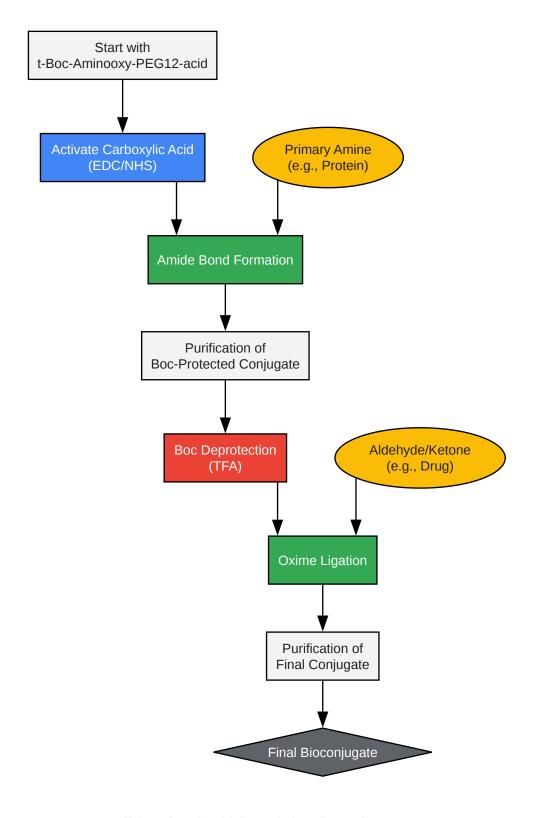
Procedure:

- Dissolution: Dissolve the Boc-protected conjugate in DCM.
- Deprotection Reaction:
 - Add an excess of TFA to the solution (e.g., a 50% TFA/DCM solution).
 - Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
- Solvent Removal: Remove the TFA and DCM under reduced pressure.
- Purification: The deprotected product can be purified by precipitation, extraction, or chromatography as needed.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical bioconjugation experiment using **t-Boc-Aminooxy-PEG12-acid**.





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Caption: Bioconjugation workflow for t-Boc-Aminooxy-PEG12-acid.



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